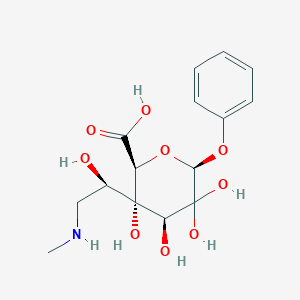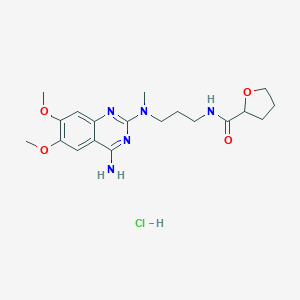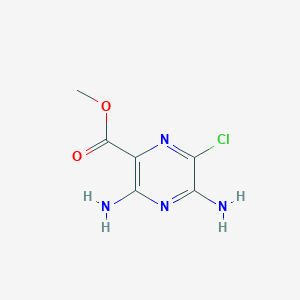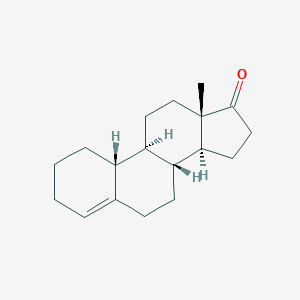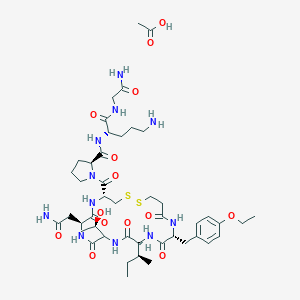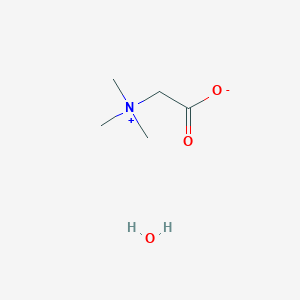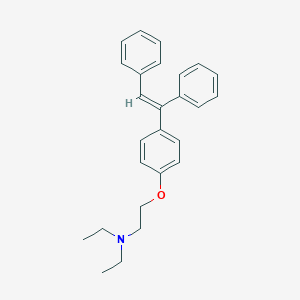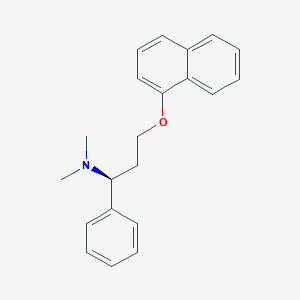
达泊西汀
描述
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men aged 18 to 64 years . It works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and consequently promoting ejaculatory delay . Initially developed as an antidepressant, dapoxetine’s rapid absorption and elimination make it suitable for treating premature ejaculation but not for depression .
科学研究应用
达泊西汀在科学研究中有着广泛的应用:
化学: 用作研究选择性5-羟色胺再摄取抑制剂的模型化合物。
生物学: 研究其对5-羟色胺转运的影响以及抑制寨卡病毒RNA依赖性RNA聚合酶的潜力.
医学: 主要用于治疗早泄,并研究其在缺血性卒中模型中潜在的神经保护作用.
工业: 用于开发药物制剂和药物递送系统.
作用机制
达泊西汀通过抑制5-羟色胺转运体发挥作用,从而增加突触间隙5-羟色胺水平 . 这种作用通过增强5-羟色胺在突触后受体的作用来延缓射精。 中枢射精神经回路涉及脊髓和大脑区域,形成高度互连的网络 . 达泊西汀与5-羟色胺、多巴胺和去甲肾上腺素再摄取转运体结合,对5-羟色胺转运体的亲和力更高 .
生化分析
Biochemical Properties
Dapoxetine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This compound interacts with various biomolecules, including serotonin, dopamine, and norepinephrine reuptake transporters . By binding to these transporters, dapoxetine inhibits the reuptake of these neurotransmitters, enhancing their action and prolonging their effects.
Cellular Effects
Dapoxetine influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter levels, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In neuronal cells, dapoxetine has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage .
Molecular Mechanism
At the molecular level, dapoxetine exerts its effects by binding to serotonin, dopamine, and norepinephrine reuptake transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . Additionally, dapoxetine modulates the activity of various enzymes and proteins involved in neurotransmitter metabolism, further enhancing its effects on neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dapoxetine have been observed to change over time. Dapoxetine is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation and adaptation of cellular responses . Long-term studies have shown that dapoxetine can maintain its efficacy in reducing oxidative stress and inflammation in neuronal cells, although the extent of these effects may vary over time .
Dosage Effects in Animal Models
The effects of dapoxetine vary with different dosages in animal models. At lower doses, dapoxetine effectively inhibits serotonin reuptake and enhances neurotransmitter levels, leading to improved neuronal function and reduced oxidative stress . At higher doses, dapoxetine may cause toxic or adverse effects, including increased oxidative stress and potential neuronal damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
Dapoxetine is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, dapoxetine prolongs the action of neurotransmitters and enhances their effects on cellular signaling pathways .
Transport and Distribution
Dapoxetine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Dapoxetine’s localization and accumulation within specific tissues, such as the brain, are influenced by these interactions, which contribute to its therapeutic effects on neuronal function .
Subcellular Localization
Dapoxetine’s subcellular localization plays a role in its activity and function. It is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and modulates their activity . Additionally, dapoxetine may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its effects on cellular processes .
准备方法
化学反应分析
达泊西汀会发生几种类型的化学反应,包括:
氧化: 达泊西汀可以被氧化成达泊西汀-N-氧化物。
还原: 还原反应可以将达泊西汀转化为其脱甲基和双脱甲基衍生物。
取代: 取代反应可以在萘环或胺基上发生
这些反应中常用的试剂包括过氧化氢等氧化剂和氢化铝锂等还原剂。 这些反应的主要产物包括达泊西汀-N-氧化物、脱甲基达泊西汀和双脱甲基达泊西汀 .
相似化合物的比较
达泊西汀在SSRI中是独特的,因为它具有快速起效和短效的特点,使其适合按需治疗早泄 . 相似的化合物包括:
氟西汀: 另一种SSRI,半衰期更长,主要用作抗抑郁药。
舍曲林: 一种用于治疗抑郁症、焦虑症和其他疾病的SSRI,作用时间更长。
属性
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129938-20-1 (hydrochloride) | |
| Record name | Dapoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0057627 | |
| Record name | Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |
| Record name | Dapoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119356-77-3, 129938-20-1 | |
| Record name | Dapoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

